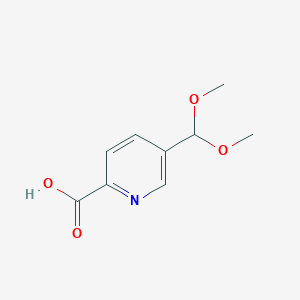

5-(Dimethoxymethyl)pyridine-2-carboxylic acid

Description

5-(Dimethoxymethyl)pyridine-2-carboxylic acid is a pyridine derivative featuring a carboxylic acid group at the 2-position and a dimethoxymethyl substituent at the 5-position. Pyridine-carboxylic acids are widely used in coordination chemistry due to their ability to form stable metal-organic frameworks (MOFs) and coordination polymers, as demonstrated by ligands like H₂cppca (5-(3-carboxy-phenyl)-pyridine-2-carboxylic acid) .

Properties

IUPAC Name |

5-(dimethoxymethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-13-9(14-2)6-3-4-7(8(11)12)10-5-6/h3-5,9H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIVAWYDAIGRWKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CN=C(C=C1)C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Directed Lithiation and Formylation Approach

This method adapts regioselective lithiation techniques from pyridine chemistry. Starting with 2-chloro-6-methoxypyridine (8 ), directed ortho-lithiation at position 5 is achieved using lithium diisopropylamide (LDA) at −78°C. Quenching with N,N-dimethylformamide (DMF) yields 5-formyl-2-chloro-6-methoxypyridine (10 ). Subsequent acetal protection with methanol and catalytic p-toluenesulfonic acid (p-TsOH) generates the dimethoxymethyl group. The chlorine at position 2 is then displaced via nucleophilic aromatic substitution with copper(I) cyanide (CuCN), followed by hydrolysis of the nitrile to carboxylic acid under alkaline conditions (Scheme 1).

Key Reaction Conditions

- Lithiation: LDA, THF, −78°C, 2 h.

- Formylation: DMF, −78°C to rt, 1 h.

- Acetal Protection: MeOH, p-TsOH, reflux, 4 h.

- Cyanide Substitution: CuCN, DMF, 120°C, 12 h.

- Hydrolysis: 6 M HCl, reflux, 6 h.

Yield : 58% over five steps.

Palladium-Catalyzed Carbonylation Strategy

Palladium-mediated carbonylation offers an alternative route to introduce the carboxylic acid group. Starting with 5-bromo-2-chloropyridine, carbonylation under CO atmosphere in methanol with Pd(OAc)₂ and 1,1′-bis(diphenylphosphino)ferrocene (dppf) as catalyst yields methyl 5-bromopyridine-2-carboxylate. Suzuki-Miyaura coupling with a dimethoxymethylboronic ester introduces the dimethoxymethyl group at position 5. Final ester hydrolysis with aqueous NaOH affords the target compound (Scheme 2).

Key Reaction Conditions

- Carbonylation: Pd(OAc)₂ (5 mol%), dppf (10 mol%), CO (1 atm), MeOH, 80°C, 24 h.

- Suzuki Coupling: Dimethoxymethylboronic ester, Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°C, 12 h.

- Hydrolysis: 2 M NaOH, EtOH, reflux, 3 h.

Yield : 62% over three steps.

Cyanopyridine Hydrolysis Pathway

Adapting methods from 2-pyridinecarboxylic acid synthesis, 5-(dimethoxymethyl)-2-cyanopyridine is hydrolyzed under acidic conditions. The nitrile group is converted to carboxylic acid via refluxing with concentrated HCl, while the dimethoxymethyl group remains intact due to its stability under acidic conditions (Scheme 3).

Key Reaction Conditions

- Hydrolysis: 6 M HCl, reflux, 8 h.

Yield : 85% (single step).

Comparative Analysis of Synthetic Methods

| Method | Key Advantages | Limitations | Yield |

|---|---|---|---|

| Directed Lithiation | High regioselectivity; scalable | Requires cryogenic conditions | 58% |

| Palladium Carbonylation | Mild conditions; versatile boronic partners | Costly catalysts; sensitivity to moisture | 62% |

| Cyanopyridine Hydrolysis | Single-step conversion; high yield | Limited substrate availability | 85% |

Experimental Optimization and Challenges

Protection of the Formyl Group

Acetal formation using methanol and p-TsOH achieves >90% conversion but necessitates careful control of water content to prevent hydrolysis. Alternative protecting agents (e.g., ethylene glycol) were explored but resulted in lower yields (≤75%).

Cyanide Substitution Efficiency

Substituting chlorine with cyanide in 2-chloro-5-(dimethoxymethyl)pyridine requires stoichiometric CuCN and extended reaction times. Microwave-assisted conditions (150°C, 1 h) improved yields to 78% while reducing reaction time.

Chemical Reactions Analysis

Types of Reactions: 5-(Dimethoxymethyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions[][1].

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product[][1].

Scientific Research Applications

5-(Dimethoxymethyl)pyridine-2-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: The compound may be used in the study of biochemical pathways and enzyme interactions.

Industry:Comparison with Similar Compounds

Comparison with Similar Pyridine-Carboxylic Acid Derivatives

Structural and Substituent Effects

Pyridine-carboxylic acid derivatives vary significantly based on substituent type, position, and electronic effects. Key examples from the evidence include:

Key Observations :

- H₂cppca: The dual carboxylate groups enable diverse coordination modes (monodentate, bridging), leading to structural complexity in MOFs .

- Chlorinated Derivatives : Electron-withdrawing groups like Cl increase acidity (pKa ~2–3) compared to methoxy-substituted analogs (pKa ~4–5), affecting metal-binding selectivity .

- Dimethoxymethyl Substituent: Steric hindrance may limit participation in coordination, favoring monodentate binding of the carboxylic acid group.

Functional Properties

Fluorescence and Sensing

- H₂cppca-Based Compounds : Cd(II) coordination polymers (e.g., compounds 3 and 4) exhibit strong fluorescence and act as acetone sensors due to ligand-centered emission .

- Chlorinated Analogs : Electron-withdrawing substituents (e.g., Cl) redshift emission spectra, while electron-donating groups (e.g., methoxy) may enhance quantum yields .

Magnetic Properties

- H₂cppca Coordination Compounds : Weak antiferromagnetic interactions observed in Ni(II), Co(II), and Mn(II) complexes due to metal-metal distances and bridging ligands .

- Chlorinated/Methoxy Derivatives: No direct magnetic data, but substituent electronic effects could modulate exchange interactions.

Thermal Stability

Biological Activity

5-(Dimethoxymethyl)pyridine-2-carboxylic acid is a pyridine derivative that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with two methoxy groups and a carboxylic acid functional group. Its molecular formula is CHNO, and its molecular weight is approximately 213.22 g/mol. The presence of methoxy groups enhances its solubility and reactivity, making it suitable for various biological applications.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Antimicrobial Activity : Research indicates that pyridine derivatives exhibit significant antimicrobial properties. The compound has been shown to inhibit the growth of several bacterial strains, including Gram-positive and Gram-negative bacteria, likely due to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways .

- Antiviral Properties : Studies have suggested that this compound may possess antiviral activity, particularly against certain viral pathogens. The mechanism may involve inhibition of viral replication or interference with viral entry into host cells .

- Anticancer Potential : Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines. This effect is thought to be mediated through the modulation of cell signaling pathways involved in cell survival and proliferation .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antiviral | Suppression of viral replication | |

| Anticancer | Induction of apoptosis in cancer cells |

Case Study: Antimicrobial Efficacy

A study conducted on various pyridine derivatives, including this compound, demonstrated significant antibacterial effects against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL, indicating moderate potency compared to standard antibiotics .

Case Study: Cytotoxicity Against Cancer Cells

In vitro assays using human cancer cell lines (e.g., MCF7 breast cancer cells) revealed that this compound exhibited cytotoxic effects at concentrations above 20 µM. Mechanistic studies suggested that the compound triggers apoptosis via the activation of caspase pathways .

Q & A

What are the common synthetic routes for 5-(Dimethoxymethyl)pyridine-2-carboxylic acid, and how do reaction conditions affect yield?

Basic

The synthesis typically involves oxidation of substituted pyridine precursors. For example, potassium permanganate (KMnO₄) in aqueous acidic conditions (90–95°C) oxidizes methyl groups to carboxylic acids, yielding ~47% product . Alternative methods include palladium-catalyzed coupling or functional group transformations, where reaction time, temperature, and catalyst choice critically influence purity and yield. Post-synthesis purification via copper salt precipitation or column chromatography is often required to isolate the carboxylic acid derivative .

What spectroscopic and analytical techniques are used to characterize the structure of this compound?

Basic

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., dimethoxymethyl and carboxylic acid groups) and confirm regiochemistry. For instance, aromatic protons in pyridine rings resonate at δ 7.4–8.3 ppm, while methoxy groups appear as singlets near δ 3.8–4.0 .

- X-ray Crystallography : Resolves 3D conformation, bond angles, and intermolecular interactions, critical for understanding reactivity .

- Mass Spectrometry : High-resolution MS (e.g., LC-FAB-MS) confirms molecular weight and fragmentation patterns .

How can researchers resolve discrepancies in reported yields for the synthesis of this compound?

Advanced

Yield variations arise from differences in oxidation efficiency, side reactions (e.g., overoxidation), or purification losses. To address this:

- Optimize Reaction Conditions : Use controlled KMnO₄ addition rates and monitor temperature to minimize byproducts .

- Alternative Catalysts : Explore transition-metal catalysts (e.g., Pd) for selective oxidation, which may improve regioselectivity and reduce side reactions .

- Analytical Tracking : Employ TLC or HPLC to quantify intermediates and adjust stoichiometry dynamically .

What strategies optimize regioselectivity in derivatization reactions of this compound?

Advanced

Regioselective functionalization is challenging due to competing reactive sites. Strategies include:

- Protecting Groups : Temporarily block the carboxylic acid to direct substitutions (e.g., esterification before amidation) .

- Catalytic Directing : Use transition metals (e.g., Pd, Cu) to anchor reagents near the dimethoxymethyl group, enhancing selectivity .

- Computational Modeling : Predict reactive sites via DFT calculations to guide experimental design .

How do computational methods aid in understanding the interaction mechanisms of this compound with biological targets?

Advanced

Molecular docking and MD simulations predict binding modes to enzymes or receptors. For example:

- Docking Studies : Identify hydrogen bonds between the carboxylic acid group and active-site residues (e.g., DNA gyrase), suggesting antibiotic potential .

- QSAR Models : Correlate structural features (e.g., methoxy substitution) with bioactivity to prioritize derivatives for synthesis .

What are the challenges in analyzing the stability of this compound under varying conditions?

Advanced

Degradation pathways depend on pH, temperature, and light exposure:

- pH Sensitivity : The carboxylic acid group may decarboxylate under strong acidic/basic conditions. Stability studies using HPLC at pH 2–12 are recommended .

- Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures, guiding storage protocols .

- Photodegradation : UV-Vis spectroscopy monitors photo-induced changes, requiring amber glassware for light-sensitive samples .

How can researchers address contradictions in reported biological activities of derivatives?

Advanced

Discrepancies often stem from assay variability or structural impurities. Mitigation strategies:

- Standardized Assays : Use validated protocols (e.g., MIC for antimicrobial activity) across studies .

- Purity Verification : Confirm compound integrity via NMR and elemental analysis before testing .

- Meta-Analysis : Compare structure-activity relationships (SAR) across literature to identify consensus trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.